molecular formula C7H11NO5 B165014 (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one CAS No. 138395-78-5

(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one

Cat. No. B165014
M. Wt: 189.17 g/mol
InChI Key: ZLBJEOOWHZIUMH-UKFBFLRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one is a cyclic compound that has been of interest to scientists due to its unique structure and potential applications.

Mechanism Of Action

The mechanism of action of (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in disease processes.

Biochemical And Physiological Effects

Studies have shown that (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one can have various biochemical and physiological effects. It has been found to have antioxidant properties and may also have anti-inflammatory effects. Additionally, it has been studied for its potential to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one in lab experiments is its unique structure, which may provide insight into the mechanisms of disease processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one. These include further studies on its mechanism of action, exploration of its potential as a drug target for the treatment of various diseases, and investigation of its potential as a therapeutic agent for neurodegenerative disorders. Additionally, research could be done on the synthesis of analogs of this compound to explore its structure-activity relationships.
In conclusion, (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one is a compound with unique structure and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound could lead to important insights into disease processes and potential therapeutic interventions.

Synthesis Methods

The synthesis of (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one involves the reaction of 2-amino-1,3-propanediol with glyoxylic acid in the presence of a catalyst. This reaction produces the cyclic compound in good yield.

Scientific Research Applications

(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one has been found to have potential applications in scientific research. It has been studied for its potential as a drug target for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

CAS RN

138395-78-5

Product Name

(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

(3aR,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one

InChI

InChI=1S/C7H11NO5/c9-1-2-4(10)5(11)3-6(2)13-7(12)8-3/h2-6,9-11H,1H2,(H,8,12)/t2-,3-,4-,5-,6+/m1/s1

InChI Key

ZLBJEOOWHZIUMH-UKFBFLRUSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)N2)O)O)O

SMILES

C(C1C(C(C2C1OC(=O)N2)O)O)O

Canonical SMILES

C(C1C(C(C2C1OC(=O)N2)O)O)O

synonyms

2H-Cyclopentoxazol-2-one, hexahydro-4,5-dihydroxy-6-(hydroxymethyl)-, 3aR-(3a.alpha.,4.alpha.,5.beta.,6.alpha.,6a.alpha.)-

Origin of Product

United States

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